Cyclopentanecarboxylic acid piperidin-4-ylamide
Description
Cyclopentanecarboxylic acid piperidin-4-ylamide (CAS: 883548-75-2) is a bioactive small molecule with the molecular formula C₁₁H₂₀N₂O and a molecular weight of 196.29 g/mol . Structurally, it features a cyclopentane ring linked via a carbonyl group to a piperidin-4-ylamide moiety. The compound is classified under the "Bioactive Small Molecules" family and is available with a purity of ≥97% .
Properties
IUPAC Name |
N-piperidin-4-ylcyclopentanecarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O/c14-11(9-3-1-2-4-9)13-10-5-7-12-8-6-10/h9-10,12H,1-8H2,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCCWHEDYTQBSPQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(=O)NC2CCNCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60390338 | |
| Record name | Cyclopentanecarboxylic acid piperidin-4-ylamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60390338 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
883548-75-2 | |
| Record name | Cyclopentanecarboxylic acid piperidin-4-ylamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60390338 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Cyclopentanecarboxylic acid piperidin-4-ylamide can be synthesized through a series of chemical reactions involving cyclopentanecarboxylic acid and piperidine. The synthesis typically involves the following steps:
Activation of Cyclopentanecarboxylic Acid: The carboxylic acid group is activated using reagents such as thionyl chloride (SOCl2) or oxalyl chloride (COCl)2 to form the corresponding acyl chloride.
Amidation Reaction: The activated acyl chloride is then reacted with piperidine in the presence of a base such as triethylamine (TEA) to form this compound.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems can enhance the scalability and reproducibility of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Cyclopentanecarboxylic acid piperidin-4-ylamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Various nucleophiles depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
Synthesis and Chemical Properties
Chemical Structure and Properties:
- Molecular Formula: CHNO
- Molecular Weight: 196.29 g/mol
- CAS Number: 883548-75-2
The synthesis of cyclopentanecarboxylic acid piperidin-4-ylamide typically involves the activation of cyclopentanecarboxylic acid to form an acyl chloride, which is then reacted with piperidine in the presence of a base like triethylamine.
Chemistry
This compound serves as an important intermediate in organic synthesis. It is utilized as a building block in medicinal chemistry, facilitating the development of various pharmaceuticals.
Biology
In biological research, this compound is used to study enzyme interactions and receptor binding. Its ability to modulate biological pathways makes it valuable for investigating cellular mechanisms and signaling pathways.
Medicine
Research indicates potential therapeutic applications for this compound in treating diseases mediated by chemokine receptors, particularly CCR8. This receptor is associated with inflammatory conditions such as asthma and atopic dermatitis . The compound's role in modulating immune responses positions it as a candidate for drug development targeting various inflammatory diseases .
Case Studies and Research Findings
- Therapeutic Efficacy : A study demonstrated that derivatives of this compound exhibited significant inhibition of CCR8 activity, suggesting potential for treating allergic conditions .
- Inflammatory Response Modulation : Research indicated that this compound could effectively modulate immune responses in models of inflammatory diseases, showing promise for further clinical development .
- Peptide Synthesis : In peptide synthesis applications, this compound has been noted for its high yield and efficiency in coupling reactions .
Mechanism of Action
The mechanism of action of cyclopentanecarboxylic acid piperidin-4-ylamide involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites or allosteric sites, thereby influencing various biochemical pathways . The specific pathways involved depend on the context of its application, such as in medicinal chemistry or biochemical research .
Comparison with Similar Compounds
Table 1: Key Parameters of this compound and Analogues
Key Observations:
Functional Group Diversity :
- This compound’s amide group distinguishes it from carboxylic acid derivatives like 4-Piperidinecarboxylic Acid and 2-Chloro-6-methylpyrimidine-4-carboxylic Acid. Amides generally exhibit greater metabolic stability compared to esters (e.g., Metcaraphen Hydrochloride) or carboxylic acids, which may enhance bioavailability .
- The piperidine moiety is shared with 4-Piperidinecarboxylic Acid, but the latter’s free carboxylic acid group limits its membrane permeability .
Structural Complexity: Metcaraphen Hydrochloride incorporates a bulky 3,4-xylyl group, likely influencing its receptor-binding specificity as an anticholinergic agent .
Biological Relevance: Cyclopentanecarboxylic acid derivatives, such as the terpenoid ester 3-methylene-1,7,7-trimethylbicyclo[2.2.1]hept-2-yl ester, are implicated in plant growth regulation, highlighting the versatility of the cyclopentane scaffold .
Research Findings and Limitations
- Synthetic Accessibility : this compound is commercially available but lacks detailed synthetic protocols in open literature. Analogues like 1-(Cyclopentanecarbonyl)piperidine-4-carboxylic Acid may share synthetic pathways, but scalability remains unverified .
- Toxicological Data: Limited toxicity profiles are available for this compound and its analogues.
- Pharmacological Potential: The ester derivative Metcaraphen Hydrochloride demonstrates clinical utility, suggesting that cyclopentane-based amides like this compound warrant further investigation for CNS or metabolic disorders .
Biological Activity
Cyclopentanecarboxylic acid piperidin-4-ylamide is a chemical compound that has garnered attention for its potential biological activities. This article explores its synthesis, mechanism of action, biological evaluations, and therapeutic applications, supported by relevant data and research findings.
Overview of the Compound
- Chemical Formula : C₁₁H₁₈N₂O
- Molecular Weight : 196.29 g/mol
- CAS Number : 883548-75-2
The compound is synthesized through the amidation of cyclopentanecarboxylic acid with piperidine, typically using activating agents like thionyl chloride or oxalyl chloride in the presence of a base such as triethylamine.
This compound interacts with various molecular targets, including enzymes and receptors. Its mechanism involves:
- Enzyme Modulation : The compound can bind to active or allosteric sites on enzymes, influencing their activity and potentially altering biochemical pathways.
- Receptor Interaction : It may act as a modulator for specific receptors, which can lead to various physiological responses.
Anticancer Activity
Recent studies have highlighted the compound's potential in cancer therapy. For instance, it has been evaluated for its ability to induce apoptosis in cancer cells through intrinsic pathways. The following table summarizes key findings from studies examining its anticancer properties:
These studies suggest that this compound may play a role in inhibiting tumor progression and inducing cell death via apoptosis.
Therapeutic Applications
The compound is being researched for various therapeutic applications, particularly in oncology. Its ability to modulate kinase activity suggests potential benefits in treating kinase-mediated diseases, including certain cancers . The following applications are notable:
- Cancer Treatment : As indicated by its effects on apoptosis and cell migration.
- Biochemical Research : Utilized to study enzyme interactions and receptor binding dynamics.
- Drug Development : Potential as a lead compound for new pharmaceuticals targeting specific biological pathways.
Case Studies
Several case studies have documented the effects of this compound in vitro and in vivo:
- Case Study 1 : A study involving A2780 ovarian cancer cells demonstrated that treatment with the compound resulted in significant apoptosis through caspase activation pathways. This was evidenced by increased levels of cytochrome c in the cytosol, suggesting mitochondrial involvement in the apoptotic process .
- Case Study 2 : Research on gliomal cells indicated that the combination of this compound with other therapeutic agents could inhibit tumor migration and enhance overall anticancer efficacy .
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing cyclopentanecarboxylic acid piperidin-4-ylamide, and how can purity be validated?
- Methodology : Synthesis typically involves coupling cyclopentanecarboxylic acid with 4-aminopiperidine using carbodiimide-based reagents (e.g., EDC/HOBt) in anhydrous DCM or DMF under nitrogen .
- Purity Validation :
- HPLC : Use a C18 column with a gradient of acetonitrile/water (0.1% TFA) to assess purity (>95% recommended).
- NMR : Confirm structural integrity via - and -NMR, focusing on amide proton resonance (~6.5–8.0 ppm) and cyclopentane ring signals .
- Mass Spectrometry : ESI-MS in positive ion mode to verify molecular ion peaks (expected [M+H] at m/z 197.3) .
Q. How can researchers address solubility challenges for this compound in aqueous buffers?
- Approach :
- pH Adjustment : The pKa of cyclopentanecarboxylic acid derivatives is ~3.5–4.9 (based on analogous compounds), suggesting improved solubility in mildly alkaline buffers (pH 7.4) via deprotonation .
- Co-Solvents : Use DMSO (≤5% v/v) or cyclodextrin-based solubilizers to enhance dissolution without disrupting biological assays .
Advanced Research Questions
Q. What strategies are effective for analyzing the bioactivity of this compound in plant growth regulation studies?
- Experimental Design :
- Model Systems : Use Arabidopsis thaliana or rice seedlings for dose-response assays (0.1–100 µM) under controlled light/temperature .
- Endpoints : Measure root elongation, chlorophyll content, and auxin-related gene expression (e.g., AUX/IAA family) via qRT-PCR .
- Controls : Include untreated plants and structurally related analogs (e.g., cyclopentanecarboxylic acid esters) to isolate specificity .
- Data Interpretation : Use ANOVA with Tukey’s post hoc test (GraphPad Prism recommended) to compare treatment groups .
Q. How can structural modifications of this compound improve its binding affinity to biological targets (e.g., neurotransmitter receptors)?
- SAR Strategies :
- Piperidine Modifications : Introduce substituents (e.g., methyl, fluoro) at the piperidine nitrogen to enhance lipophilicity and target engagement .
- Cyclopentane Ring Functionalization : Replace the carboxylic acid with bioisosteres (e.g., tetrazole) to improve metabolic stability .
Q. How should researchers resolve contradictions in reported GC-MS retention times for cyclopentanecarboxylic acid derivatives?
- Troubleshooting :
- Column Calibration : Use a standardized mixture of alkanes (C7–C30) to normalize retention indices across studies .
- Method Reproducibility : Cross-validate findings with HPLC-MS/MS (e.g., using a QTOF instrument) to confirm fragmentation patterns .
- Documentation : Report column type (e.g., DB-5ms), carrier gas flow rate, and temperature gradients to enable cross-lab comparisons .
Methodological Best Practices
Q. What protocols ensure reproducibility in synthesizing and characterizing novel analogs of this compound?
- Synthesis :
- Detailed Descriptions : Provide exact molar ratios, reaction times, and purification steps (e.g., silica gel chromatography with ethyl acetate/hexane gradients) .
- Supporting Information : Deposit NMR spectra, HPLC chromatograms, and crystallographic data (if available) in supplementary materials .
- Characterization : Adhere to IUPAC guidelines for reporting melting points, optical rotation (if chiral), and elemental analysis .
Q. How can researchers mitigate batch-to-batch variability in biological assays involving this compound?
- Quality Control :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
